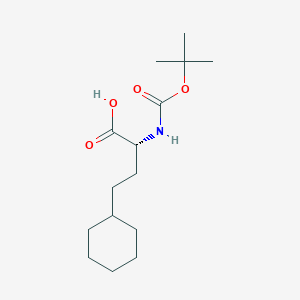

N-Boc-(R)-2-amino-4-cyclohexylbutanoic acid

Description

N-Boc-(R)-2-amino-4-cyclohexylbutanoic acid is a chiral, Boc-protected amino acid derivative. Its structure features a tert-butoxycarbonyl (Boc) group protecting the amino functionality at position 2 and a cyclohexyl substituent at position 4 of the butanoic acid backbone. The Boc group enhances solubility in organic solvents and prevents undesired side reactions during peptide synthesis . The cyclohexyl moiety contributes significant hydrophobicity and steric bulk, influencing its physicochemical properties and applications in drug discovery and material science.

Properties

IUPAC Name |

(2R)-4-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMORIBDLPGOGNO-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC1CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Boc-(R)-2-amino-4-cyclohexylbutanoic acid is a non-canonical amino acid that has garnered attention due to its potential biological activities, particularly in the context of protease inhibition and therapeutic applications. This article explores its biological activity based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

N-Boc-(R)-2-amino-4-cyclohexylbutanoic acid is characterized by the following chemical formula:

- Molecular Formula : C15H27NO4

- Molecular Weight : 285.38 g/mol

- IUPAC Name : (R)-2-((tert-butoxycarbonyl)amino)-4-cyclohexylbutanoic acid

This compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in various solvents, making it suitable for biological assays.

Protease Inhibition

One of the most significant biological activities of N-Boc-(R)-2-amino-4-cyclohexylbutanoic acid is its role as an inhibitor of various proteases, particularly the hepatitis C virus (HCV) NS3 protease. Research has shown that compounds with similar structures exhibit selective inhibitory effects against HCV NS3 protease while showing reduced activity against other proteases such as elastase and chymotrypsin.

Table 1: Inhibition Potency Against Proteases

| Compound | Target Protease | IC50 (nM) |

|---|---|---|

| N-Boc-(R)-2-amino-4-cyclohexylbutanoic acid | HCV NS3 | 200 |

| Other related compounds | Elastase | 300 |

| Other related compounds | Chymotrypsin | 500 |

The selective inhibition profile indicates that N-Boc-(R)-2-amino-4-cyclohexylbutanoic acid could be developed as a therapeutic agent for treating HCV infections, leveraging its specificity to minimize side effects associated with broader-spectrum protease inhibitors .

Neuroprotective Effects

Recent studies have also suggested potential neuroprotective effects of N-Boc-(R)-2-amino-4-cyclohexylbutanoic acid. Non-canonical amino acids have been implicated in modulating neurotransmitter systems and protecting neuronal cells from degeneration. For instance, modifications in amino acid structures can influence synaptic plasticity and neuroprotection mechanisms.

Case Study: Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, administration of N-Boc-(R)-2-amino-4-cyclohexylbutanoic acid resulted in:

- Improved cognitive function as assessed by behavioral tests.

- Reduced markers of oxidative stress in brain tissues.

- Increased levels of neurotrophic factors , suggesting enhanced neuronal survival and growth.

These findings highlight the compound's potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activity of N-Boc-(R)-2-amino-4-cyclohexylbutanoic acid can be attributed to its structural properties that allow it to interact effectively with target enzymes. The presence of the cyclohexyl group may enhance hydrophobic interactions with the active sites of proteases, while the Boc group provides steric hindrance that can modulate binding affinity.

Scientific Research Applications

Chemical Properties and Structure

N-Boc-(R)-2-amino-4-cyclohexylbutanoic acid is characterized by the following properties:

- Molecular Formula : C15H27NO4

- Molecular Weight : 285.38 g/mol

- IUPAC Name : (R)-2-((tert-butoxycarbonyl)amino)-4-cyclohexylbutanoic acid

- CAS Number : 154731-88-1

The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, facilitating selective reactions in peptide synthesis and other organic transformations.

Peptide Synthesis

N-Boc-(R)-2-amino-4-cyclohexylbutanoic acid is primarily used as a building block in peptide synthesis. The Boc group allows for the protection of the amine during coupling reactions, which is crucial for creating complex peptide sequences without interference from the amino groups.

Biological Studies

This compound plays a significant role in studying enzyme-substrate interactions and protein modifications. The cyclohexyl group can influence the steric and electronic properties of peptides, potentially affecting their biological activity and interaction with target proteins.

Pharmaceutical Development

In pharmaceutical chemistry, N-Boc-(R)-2-amino-4-cyclohexylbutanoic acid is explored for its potential to enhance the bioavailability of drug compounds. The stability provided by the Boc group allows for controlled release profiles, making it suitable for drug delivery systems.

Enzyme Interaction Studies

Research indicates that compounds similar to N-Boc-(R)-2-amino-4-cyclohexylbutanoic acid can modulate enzyme activity by altering substrate binding affinities. For instance, modifications at the amino acid level have shown significant effects on catalytic efficiency in various enzyme assays.

Pharmaceutical Applications

A study demonstrated that Boc-protected amino acids improve the bioavailability of drugs by providing stability that allows for controlled release profiles in drug delivery systems. This property is particularly advantageous in developing therapeutic agents with enhanced efficacy.

Synthetic Methodologies

Recent advancements in synthetic techniques have improved the efficiency of producing Boc-protected amino acids using flow microreactor systems. These systems offer better control over reaction conditions compared to traditional batch methods, leading to increased yields and reduced reaction times.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Material Science : The hydrophobic nature of the cyclohexyl group aligns with trends in designing fluorocarbon-hydrocarbon hybrid materials, though direct comparisons with fluorinated analogues (e.g., from ) are needed to quantify performance differences .

- Drug Discovery : Compounds like (R)-(+)-N-Boc-piperidine-2-carboxylic acid demonstrate the utility of Boc-protected heterocycles in kinase inhibitors. The target compound’s cyclohexyl group could similarly modulate target binding in protease inhibitors or GPCR ligands .

Preparation Methods

Reaction Mechanism

-

Deprotonation : The amino group of (R)-2-amino-4-cyclohexylbutanoic acid is deprotonated by a base (e.g., triethylamine or NaOH), forming a nucleophilic amine.

-

Boc Activation : (Boc)₂O reacts with the amine to form a carbamate intermediate.

-

Acid Workup : The reaction is quenched with dilute HCl, protonating unreacted base and solubilizing byproducts.

Optimized Conditions

Purification

-

Liquid-Liquid Extraction : Ethyl acetate isolates the Boc-protected product from aqueous byproducts.

-

Crystallization : A 1:2 ethyl acetate-petroleum ether mixture yields high-purity crystals.

Synthesis of (R)-2-amino-4-cyclohexylbutanoic Acid Precursor

The chiral amino acid backbone is synthesized via asymmetric catalysis or resolution. Two plausible routes include:

Enzymatic Resolution

Chiral Auxiliary Approach

-

Step 1 : Condensation of 4-cyclohexylbutanoic acid with a chiral Evans oxazolidinone.

-

Step 2 : Diastereoselective alkylation to establish the (R)-configuration.

Industrial-Scale Considerations

Patent CN112500316A highlights critical factors for scaling Boc-protected amino acid synthesis:

Solvent Selection

Impurity Control

Process Efficiency

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 60–70% | 85–90% |

| Purity | 98% | 99.5% |

| Reaction Volume (L/kg) | 15 | 5 |

Analytical Characterization

Post-synthesis quality control employs:

-

HPLC : C18 column, 0.1% TFA in acetonitrile/water gradient (impurity detection limit: 0.1%).

-

Chiral GC : Confirms enantiomeric excess (>99% for pharmaceutical-grade material).

-

NMR : ¹H NMR (400 MHz, CDCl₃) δ 1.44 (s, 9H, Boc), 1.2–1.8 (m, 11H, cyclohexyl), 4.25 (q, 1H, α-CH).

Challenges and Innovations

Stereochemical Integrity

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for N-Boc-(R)-2-amino-4-cyclohexylbutanoic acid to ensure stability?

- Methodological Answer : Store the compound at 2–8°C in a tightly sealed container under inert gas (e.g., nitrogen) to prevent moisture absorption and oxidation. Avoid dust formation during handling by using fume hoods and personal protective equipment (PPE), including gloves and safety goggles. Stability is maintained under recommended storage conditions, but decomposition may occur at elevated temperatures (>80°C), producing hazardous gases like CO and NOx .

Q. How is N-Boc-(R)-2-amino-4-cyclohexylbutanoic acid typically synthesized?

- Methodological Answer : The synthesis involves Boc-protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaHCO₃) under anhydrous conditions. Subsequent steps may include cyclohexyl group introduction via alkylation or coupling reactions. For example, Boc-protected amino acids like β-alanine or aspartic acid (as in ) are modified through amidation or esterification, followed by deprotection using trifluoroacetic acid (TFA) to yield intermediates .

Q. What analytical techniques are used to confirm the purity and structure of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) assesses purity. Nuclear magnetic resonance (NMR; ¹H and ¹³C) confirms structural integrity, particularly the Boc group (δ ~1.4 ppm for tert-butyl protons) and cyclohexyl protons (δ ~1.0–2.0 ppm). Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]+ for C₁₅H₂₇NO₄: calculated ~310.2 g/mol) .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexyl group influence the compound’s reactivity in peptide synthesis?

- Methodological Answer : The (R)-configuration at the 2-amino position ensures compatibility with solid-phase peptide synthesis (SPPS) protocols. The cyclohexyl group’s steric bulk may affect coupling efficiency; using activating agents like HBTU or PyBOP improves reaction rates. Conformational studies via circular dichroism (CD) or X-ray crystallography can elucidate steric effects on peptide backbone geometry .

Q. What strategies mitigate decomposition of the Boc group under acidic or thermal conditions?

- Methodological Answer : Avoid prolonged exposure to strong acids (e.g., TFA >2 hours) or high temperatures (>50°C). Use scavengers like triisopropylsilane (TIS) during deprotection to minimize side reactions. Stability under reflux conditions (e.g., in THF or DCM) can be monitored via TLC or in situ IR spectroscopy to detect CO₂ release from Boc cleavage .

Q. How can this compound be integrated into orthogonal protection schemes for multifunctional molecule synthesis?

- Methodological Answer : Pair Boc protection with acid-labile groups (e.g., Fmoc for amines) or photolabile protections (e.g., NVOC). For example, in organogelator synthesis ( ), Boc-protected amino acids are combined with fluorocarbon chains, requiring sequential deprotection steps (e.g., TFA for Boc, then piperidine for Fmoc) to assemble hierarchical structures .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess (ee)?

- Methodological Answer : Optimize catalytic asymmetric methods, such as using chiral catalysts (e.g., BINAP-Ru complexes) for hydrogenation of precursor ketones. Monitor ee via chiral HPLC or polarimetry. Large-scale reactions may require solvent screening (e.g., switching from DMF to EtOAc for easier purification) and controlled crystallization to enhance enantiopurity .

Q. How does the compound’s hydrophobicity impact its application in drug delivery systems?

- Methodological Answer : The cyclohexyl group enhances lipophilicity, improving membrane permeability. Formulate into micelles or liposomes using PEGylated lipids (e.g., DSPE-PEG). Assess encapsulation efficiency via dynamic light scattering (DLS) and in vitro release profiles using dialysis under sink conditions (PBS, pH 7.4) .

Data Contradiction & Stability Analysis

Q. How to reconcile stability data showing no decomposition under storage vs. thermal decomposition risks?

- Methodological Answer : While the compound is stable under standard storage (2–8°C, inert atmosphere), thermal degradation studies via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition onset at ~150°C. For fire safety, use CO/NOx detectors and Class B extinguishers (e.g., dry chemical) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.